molecular formula C32H34N4O8 B3016933 methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899916-50-8

methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B3016933
CAS No.: 899916-50-8
M. Wt: 602.644
InChI Key: QJKNSKJUTWRILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a synthetic quinazolinone derivative characterized by a multi-substituted heterocyclic core. Its structure includes:

  • A 2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl moiety, a fused bicyclic system known for pharmacological relevance in anti-inflammatory and enzyme-targeting applications .
  • A 4-oxobutyl chain linked to a 3,4-dimethoxyphenethylamino group, which may enhance lipophilicity and receptor-binding specificity.
  • A methyl benzoate ester at the 2-position, likely influencing bioavailability and metabolic stability.

Properties

CAS No.

899916-50-8

Molecular Formula

C32H34N4O8

Molecular Weight

602.644

IUPAC Name

methyl 2-[[2-[3-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C32H34N4O8/c1-42-26-15-14-21(19-27(26)43-2)16-17-33-28(37)13-8-18-35-30(39)23-10-5-7-12-25(23)36(32(35)41)20-29(38)34-24-11-6-4-9-22(24)31(40)44-3/h4-7,9-12,14-15,19H,8,13,16-18,20H2,1-3H3,(H,33,37)(H,34,38)

InChI Key

QJKNSKJUTWRILY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates multiple functional groups, including a dimethoxyphenyl group and a quinazoline derivative. Here are some key chemical properties:

PropertyValue
Molecular Formula C24H32N4O5
Molecular Weight 432.54 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its effects by inducing apoptosis in cancer cells through the modulation of cellular signaling pathways. Similar quinazoline derivatives have been shown to inhibit cell proliferation by interfering with the cell cycle progression and inducing cell death in various cancer cell lines (e.g., KB cells) .
  • Case Studies : A study demonstrated that a related compound inhibited the proliferation of human epidermoid carcinoma cells in a dose-dependent manner, suggesting potential therapeutic applications in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Activity Against Bacteria : Preliminary studies indicate that compounds with similar structures have demonstrated antimicrobial activity against various bacterial strains. For example, certain derivatives exhibited inhibitory effects on Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors or enzymes involved in tumor growth and proliferation.
  • Cell Cycle Modulation : Similar compounds have been shown to affect the cell cycle by arresting cells in specific phases (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation .
  • Induction of Apoptosis : The ability to induce programmed cell death is a crucial mechanism for its anticancer effects.

Comparison with Similar Compounds

Ethyl 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3, )

  • Core Structure : Shares the 3,4-dihydroquinazolin-4-one scaffold.
  • Key Differences: Substituent at position 2: Thioacetate group vs. the target compound’s acetylated aminobenzoate. Lacks the 3,4-dimethoxyphenethylamino side chain.
  • Implications: The thioacetate group may increase nucleophilicity and alter metabolic pathways compared to the acetyl amino linkage in the target compound .

Ethyl 1-Methyl-5-(Substituted Quinazolin-3-yl)pyrazole-4-acetates ()

  • Core Structure: Quinazolinone fused with a pyrazole ring.
  • The target compound’s methyl benzoate ester may offer better membrane permeability than ethyl esters in these derivatives.
  • Biological Activity : These compounds exhibit anti-inflammatory properties, suggesting the target compound may share similar applications .

Azetidinone and Thiazolidinone Derivatives

SS1 (4-(3-Chloro-2-(4-Dimethylaminophenyl)-4-oxoazetidin-1-yl) Benzoic Acid, )

  • Core Structure: Four-membered β-lactam (azetidinone) ring.
  • Key Differences: Smaller ring size vs. the quinazolinone’s fused bicyclic system. Chloro and dimethylaminophenyl substituents vs. the target’s dimethoxyphenethylamino group.
  • Implications: Azetidinones are prone to hydrolysis, whereas quinazolinones may exhibit greater stability .

SS4 (4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic Acid, )

  • Core Structure: Five-membered thiazolidinone ring.
  • Key Differences: Sulfur-containing thiazolidinone vs. oxygen-dominated quinazolinone. Free benzoic acid vs. the target’s methyl ester, affecting solubility and absorption.

Azo-Benzoic Acid Derivatives ()

  • Core Structure : Azo-linked benzothiazolyl and benzoic acid groups.
  • Key Differences: Azo (-N=N-) linkage introduces conjugation, altering electronic properties. Lack of quinazolinone or β-lactam rings.
  • Implications : Azo compounds are often used as dyes or ligands, suggesting different functional roles compared to the target’s enzyme-targeting design .

Physicochemical and Pharmacological Comparison

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity Insights Metabolic Stability Reference
Target Compound Quinazolinone 3,4-Dimethoxyphenethyl, methyl ester Potential anti-inflammatory High (ester group)
Compound 3 () Quinazolinone Thioacetate, phenyl Undisclosed Moderate
SS1 () Azetidinone Chloro, dimethylaminophenyl Undisclosed Low (β-lactam)
SS4 () Thiazolidinone Dimethylaminophenyl, benzoic acid Undisclosed Moderate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.